c[YYDEKLEE]-NH2
Description
c[YYDEKLEE]-NH2 is a cyclic octapeptide featuring the amino acid sequence Tyr-Tyr-Asp-Glu-Lys-Leu-Glu-Glu (YYDEKLEE) with a C-terminal amidation (-NH2). Cyclization is achieved through a backbone linkage, likely between the N- and C-termini, enhancing conformational stability and resistance to enzymatic degradation compared to linear peptides . The amidation further modifies solubility and receptor-binding affinity, common in bioactive peptides to mimic natural ligands .
Structural characterization employs techniques such as X-ray diffraction (as in [C(NH2)3]Cr(HCOO)3 studies ) and NMR spectroscopy.
Properties
Molecular Formula |
C49H68N10O17 |
|---|---|
Molecular Weight |
1069.1 g/mol |
IUPAC Name |
3-[(3S,6S,9S,12S,15S,18S,21S,26S)-9-(4-aminobutyl)-26-carbamoyl-12-(2-carboxyethyl)-15-(carboxymethyl)-18,21-bis[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-3-yl]propanoic acid |
InChI |
InChI=1S/C49H68N10O17/c1-25(2)21-34-46(73)55-32(15-18-39(63)64)44(71)53-30(42(51)69)14-17-38(62)52-35(22-26-6-10-28(60)11-7-26)47(74)58-36(23-27-8-12-29(61)13-9-27)48(75)59-37(24-41(67)68)49(76)56-33(16-19-40(65)66)45(72)54-31(43(70)57-34)5-3-4-20-50/h6-13,25,30-37,60-61H,3-5,14-24,50H2,1-2H3,(H2,51,69)(H,52,62)(H,53,71)(H,54,72)(H,55,73)(H,56,76)(H,57,70)(H,58,74)(H,59,75)(H,63,64)(H,65,66)(H,67,68)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
UHCDRMNHCPWMSL-MDKUUQCZSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCC(=O)O)CC(=O)O)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O)C(=O)N)CCC(=O)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCC(=O)O)CC(=O)O)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O)C(=O)N)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Amidation (-NH2) vs. Carboxyl Terminal (-COOH): The C-terminal amidation in c[YYDEKLEE]-NH2 increases basicity compared to carboxyl-terminated analogs. This mimics endogenous peptides (e.g., hormones), improving target specificity . In contrast, carboxyl groups (-COOH) enhance solubility in polar solvents but may reduce membrane permeability.
Cyclization vs. Linear Peptides:
Cyclic peptides like this compound exhibit restricted conformational flexibility, enhancing stability against proteolysis and thermal denaturation. For example, metal-organic frameworks (MOFs) with rigid structures ([C(NH2)3]Cr(HCOO)3) show temperature-dependent magnetic stability , suggesting cyclic peptides may similarly resist environmental fluctuations. Linear analogs lack this rigidity, leading to faster degradation .Carbamoyl (-C(=O)NH2) vs. Amide (-NH2) Groups:
Compounds with carbamoyl groups (e.g., 2-bromo-N-carbamoyl-3-methylbutanamide) exhibit strong enzyme interactions due to hydrogen bonding . In this compound, the terminal -NH2 may instead enhance electrostatic interactions with negatively charged receptors (e.g., G-protein-coupled receptors).
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
